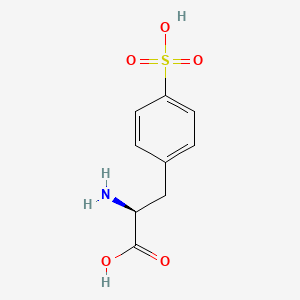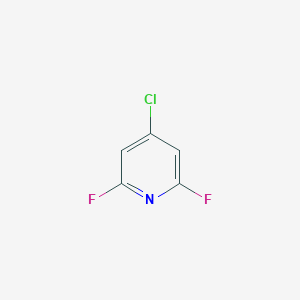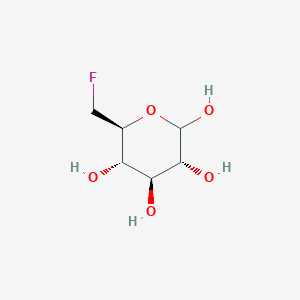
6-Fluoro-6-deoxy-d-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-6-deoxy-d-glucopyranose is a derivative of glucose, where the hydroxyl group at the C-6 position is replaced by a fluorine atom. This compound belongs to the class of monosaccharides and is known for its significant role in various scientific research fields, including chemistry, biology, medicine, and industry.
作用机制
Target of Action
6-Fluoro-6-deoxy-d-glucopyranose, also known as 6-Deoxy-6-fluoro-D-glucose, is a pivotal compound in the realm of drug formulation, playing a significant role in the research of various ailments such as diabetes and cancer . It acts as a vital instrument in comprehending glucose metabolism .
Mode of Action
It is known that it is produced by nucleophilic reaction of [18f]fluoride with (tetra-acetyl mannose triflate)
Biochemical Pathways
Some c-2-substituted derivatives of d-glucose 6-phosphate, which may include this compound, were found to be competitive inhibitors of glucose phosphate isomerase . This suggests that the compound may play a role in the regulation of glucose metabolism.
Pharmacokinetics
It is known that the compound is slightly soluble in methanol and water , which may impact its bioavailability
Result of Action
It is known that the compound plays a pivotal role in drug formulation for research of various ailments such as diabetes and cancer . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored at 0 to -20 °c , suggesting that temperature may play a role in its stability
生化分析
Biochemical Properties
6-Fluoro-6-deoxy-d-glucopyranose interacts with several enzymes and proteins. For instance, it has been found to be a substrate for glucose phosphate isomerase . The nature of these interactions is competitive, as this compound competes with glucose for transport in yeast .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to influence cell function by altering glucose metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind with biomolecules, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes, further influencing cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose phosphate isomerase . It can also affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is actively transported by kidney and intestine . It competes with glucose for transport in yeast . The distribution of this compound within cells and tissues is influenced by these transport mechanisms.
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6-deoxy-d-glucopyranose can be achieved through several methods. One common approach involves the nucleophilic substitution of a hydroxyl group with a fluorine atom. This can be done using reagents such as TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate), TBAF (tetra-n-butylammonium fluoride), or DAST (diethylaminosulfur trifluoride) . These reagents facilitate the replacement of the hydroxyl group with a fluorine atom under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing cleanroom environments and stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
6-Fluoro-6-deoxy-d-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
6-Fluoro-6-deoxy-d-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying carbohydrate-protein interactions.
Biology: The compound is utilized in metabolic studies to understand glucose metabolism and its role in various biological processes.
Medicine: It plays a pivotal role in drug formulation for research on ailments such as diabetes and cancer.
Industry: The compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other fluorinated compounds.
相似化合物的比较
Similar Compounds
2-Deoxy-2-fluoro-d-glucose: Another fluorinated glucose derivative used in metabolic studies.
3-Deoxy-3-fluoro-d-glucose: Known for its role in studying glucose transport mechanisms.
4-Deoxy-4-fluoro-d-glucose: Utilized in research on carbohydrate metabolism.
Uniqueness
6-Fluoro-6-deoxy-d-glucopyranose is unique due to its specific substitution at the C-6 position, which provides distinct properties compared to other fluorinated glucose derivatives. This unique substitution pattern makes it particularly useful in studying specific biochemical pathways and interactions .
属性
CAS 编号 |
34168-77-9 |
|---|---|
分子式 |
C6H11FO5 |
分子量 |
182.15 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6S)-6-(fluoromethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI 键 |
SHFYXYMHVMDNPY-VFUOTHLCSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)F |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)F |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


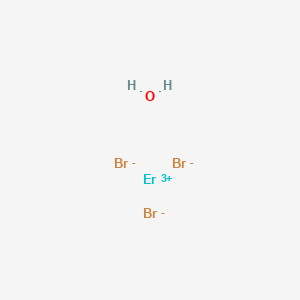
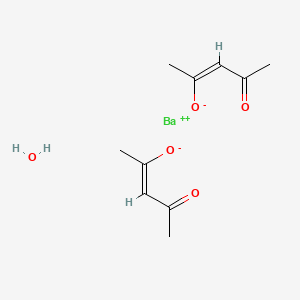
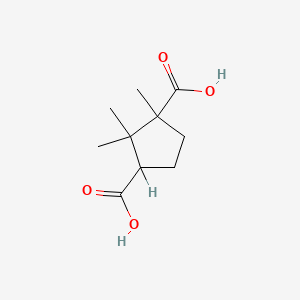
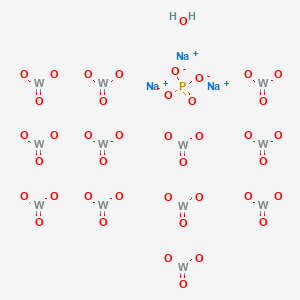
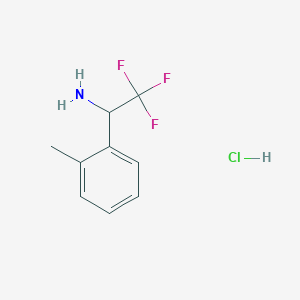
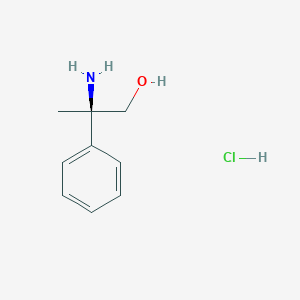
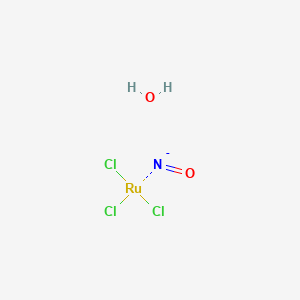
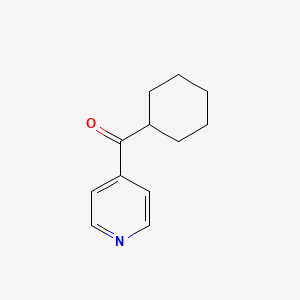
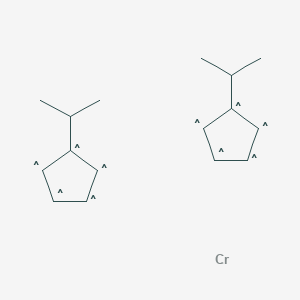
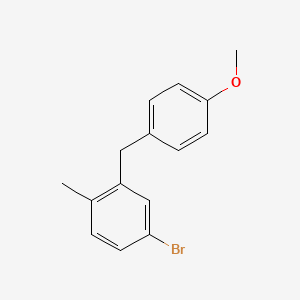
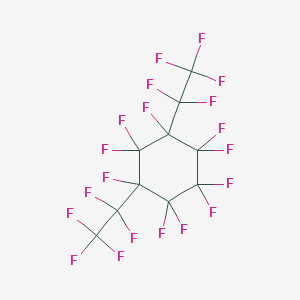
![15-oxa-10,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B6593028.png)
